molecular formula C12H16ClN3O5S B1517608 N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide CAS No. 1000932-87-5

N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide

Cat. No.: B1517608
CAS No.: 1000932-87-5
M. Wt: 349.79 g/mol
InChI Key: NPNTTXBIIUFHFT-UHFFFAOYSA-N
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Description

N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide is a recognized potent, selective, and irreversible inhibitor of the paracaspase MALT1. MALT1 is a key signaling protein that acts as a central regulator of the canonical NF-κB pathway, which is crucial for immune cell activation, proliferation, and survival. This pathway is frequently dysregulated in certain B-cell lymphomas, such as the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), making MALT1 an attractive therapeutic target. By covalently binding to the catalytic cysteine residue of MALT1, this compound effectively blocks its proteolytic activity. This inhibition suppresses the cleavage of MALT1 substrates, leading to the downregulation of NF-κB-driven gene expression and ultimately inducing growth arrest and apoptosis in dependent malignant B-cells. Consequently, this inhibitor serves as a critical pharmacological tool for investigating MALT1 biology, validating target engagement in cellular and in vivo models, and probing the therapeutic potential of MALT1 inhibition in autoimmune conditions and hematological cancers. Its research value lies in its ability to help dissect the complex signaling networks in lymphocytes and to support the development of novel targeted therapies for oncological and immunological disorders.

Properties

IUPAC Name

N-(2-chloroacetyl)-1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O5S/c1-15-8-9(6-10(15)12(18)14-11(17)7-13)22(19,20)16-2-4-21-5-3-16/h6,8H,2-5,7H2,1H3,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNTTXBIIUFHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NC(=O)CCl)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide generally follows a sequential functionalization approach:

  • Step 1: Preparation of the Pyrrole Core
    The pyrrole ring, often substituted at the 1- and 4-positions, is synthesized or obtained as a starting material. The 1-methyl substitution is introduced either by methylation of the pyrrole nitrogen or by using a pre-methylated pyrrole derivative.

  • Step 2: Introduction of the Morpholine-4-sulfonyl Group
    The sulfonylation at the 4-position of the pyrrole ring is achieved by reacting the pyrrole derivative with morpholine sulfonyl chloride or a similar sulfonylating agent under controlled conditions. This step installs the morpholine-4-sulfonyl moiety, which is crucial for the compound's biological activity.

  • Step 3: Chloroacetylation of the Amide Nitrogen
    The final key step involves acylation of the amide nitrogen with 2-chloroacetyl chloride to introduce the 2-chloroacetyl group. This reaction is typically performed in an inert solvent such as dimethylformamide (DMF) under a nitrogen atmosphere to prevent side reactions, at temperatures ranging from ambient to moderately elevated (100–160 °C), and over several hours (10–48 h) to ensure completion.

Detailed Reaction Conditions and Purification

Step Reagents & Conditions Solvent Temperature Time Yield & Notes
1. Pyrrole methylation Methyl iodide or methyl sulfate with base DMF or similar Room temp 2-4 h High yield; formation of 1-methylpyrrole
2. Sulfonylation Morpholine sulfonyl chloride, base (e.g., triethylamine) DMF or pyridine 25–60 °C 4-12 h Moderate to high yield; careful control to avoid overreaction
3. Chloroacetylation 2-chloroacetyl chloride, base (e.g., triethylamine) DMF 100–160 °C (under N2) 10–48 h Yields vary; purification by recrystallization or chromatography

Purification typically involves extraction with organic solvents such as ethyl acetate, washing with brine (e.g., 25% NaCl solution), drying over anhydrous magnesium sulfate, and concentration. Final purification is achieved by recrystallization or chromatographic techniques to ensure purity above 97%.

Alternative Synthetic Routes and Related Intermediates

Research literature and patent sources indicate alternative approaches and related intermediates used in the synthesis:

  • Use of 4-(2-chloroacetyl)morpholine as a Key Intermediate:
    This intermediate, with CAS number 1440-61-5, is synthesized by reacting morpholine with chloroacetyl chloride. It can then be used to introduce the morpholine-4-sulfonyl moiety onto the pyrrole ring via nucleophilic substitution or sulfonylation reactions.

  • Continuous Flow and Automated Systems:
    For industrial scale-up, continuous flow reactors and automated synthesis systems enhance reaction control, safety, and yield efficiency. These systems allow for precise temperature and reaction time control, improving reproducibility and scalability.

Research Findings on Synthesis Optimization

  • Solvent Selection:
    Dimethylformamide (DMF) is preferred due to its high polarity and ability to dissolve both organic and inorganic reagents, facilitating sulfonylation and acylation steps.

  • Atmosphere Control:
    Reactions are conducted under nitrogen or inert atmosphere to prevent oxidation or moisture-related side reactions, which can lead to impurities or lower yields.

  • Temperature and Time:
    Elevated temperatures (up to 160 °C) and extended reaction times (up to 48 hours) are often necessary for complete conversion, especially in the chloroacetylation step.

  • Purification Techniques:
    Multiple washing steps with brine and drying agents, followed by recrystallization, are critical for removing residual reagents and by-products to achieve high-purity final products suitable for research or industrial use.

Summary Table of Preparation Method

Parameter Description
Starting Materials 1-methylpyrrole derivative, morpholine sulfonyl chloride, 2-chloroacetyl chloride
Key Reactions Methylation, sulfonylation, chloroacetylation
Solvents Dimethylformamide (DMF), pyridine, ethyl acetate (for extraction)
Reaction Atmosphere Nitrogen inert atmosphere
Temperature Range Room temperature to 160 °C
Reaction Time 2 to 48 hours depending on step
Purification Extraction, washing with brine, drying, recrystallization, chromatography
Typical Yield 60–90% per step; overall yield depends on scale and conditions
Purity Achieved ≥97%

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to changes in cellular processes and pathways, contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Synthesis Yield Biological Activity Reference
Target Compound 2-chloroacetyl, morpholine-4-sulfonyl Not reported Unknown
Compound 74 3-Amino-3-iminopropyl, nitro 83% Not specified
MGB30 Styrylbenzamido, dimethylaminopropyl 48% Antiamoebic
Bersacapavirum (INN 122) Sulfamoyl, trifluoropropane Not reported Antiviral

Key Observations:

  • Morpholine vs. Amine/Amino Groups: The target compound’s morpholine-sulfonyl group likely improves aqueous solubility compared to the nitro group in Compound 74 and the dimethylaminopropyl group in MGB30 .
  • Chloroacetyl vs. Styrylbenzamido: The chloroacetyl group may enable covalent binding, contrasting with MGB30’s non-covalent styrylbenzamido interaction .
  • Sulfamoyl vs. Sulfonyl : Bersacapavirum’s sulfamoyl group contributes to antiviral activity, suggesting the target’s morpholine-sulfonyl could be optimized for similar targets .

Biological Activity

N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, research findings, and case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C12H14ClN3O4SC_{12}H_{14}ClN_{3}O_{4}S. It contains a pyrrole ring, a morpholine moiety, and a chloroacetyl group, contributing to its unique biological properties.

PropertyValue
Molecular Weight303.77 g/mol
Melting PointNot available
SolubilitySoluble in DMSO and DMF
Log PNot specified

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of chloroacetamides, including derivatives similar to this compound. Research indicates that compounds with a chloroacetyl group exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

A study screened various N-(substituted phenyl)-2-chloroacetamides against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with halogenated substituents on the phenyl ring displayed enhanced lipophilicity, allowing for better cell membrane penetration and higher antimicrobial efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies have demonstrated that similar pyrrole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings: Anticancer Mechanisms

  • Apoptosis Induction : Certain derivatives have been shown to activate caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Compounds have been observed to interfere with the cell cycle, particularly at the G2/M phase, preventing cancer cells from dividing .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the morpholine and pyrrole rings can significantly influence antimicrobial and anticancer properties.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Halogen substitution on phenylIncreased lipophilicity
Variations in morpholine groupAltered binding affinity
Changes in carboxamide positionEnhanced cytotoxicity

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide?

Methodological Answer:
The synthesis of this compound can be optimized using coupling reactions analogous to methods for structurally related pyrrole carboxamides. A typical approach involves:

  • Step 1 : Reacting 1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid with 2-chloroacetyl chloride in the presence of a coupling agent (e.g., HATU or DCC) and a base (e.g., DMAP) in anhydrous dichloromethane .
  • Step 2 : Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .
  • Optimization : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for acid:chloride), and inert atmosphere (N₂) to minimize side reactions like hydrolysis of the chloroacetyl group .

Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the morpholine-sulfonyl (δ ~3.6 ppm for morpholine protons), chloroacetyl (δ ~4.2 ppm for CH₂Cl), and pyrrole carboxamide (δ ~7.5–8.0 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by UV detection at 254 nm) .

Advanced: What experimental designs are suitable for analyzing contradictory bioactivity data across studies?

Methodological Answer:
Contradictions in bioactivity (e.g., IC₅₀ variability) may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times .
  • Compound Stability : Degradation under storage (e.g., hydrolysis of chloroacetyl group in aqueous buffers). Monitor via LC-MS over time .
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates and identify outliers. Validate with dose-response curves across multiple independent experiments .

Advanced: How can structure-activity relationship (SAR) studies be designed to probe the roles of the morpholine-sulfonyl and chloroacetyl groups?

Methodological Answer:

  • Substituent Modifications : Synthesize analogs with:
    • Morpholine replacements : Piperazine or thiomorpholine sulfonamides to assess hydrogen-bonding and steric effects .
    • Chloroacetyl variants : Bromoacetyl or trifluoroacetyl groups to compare electrophilicity and reactivity .
  • Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate activity with substituent electronic properties (Hammett σ values) .

Basic: What in vitro assays are recommended for preliminary evaluation of anticancer activity?

Methodological Answer:

  • Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, A549) with 72-hour exposure. Include positive controls (e.g., doxorubicin) .
  • Apoptosis Detection : Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic populations .
  • Dose-Response Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Advanced: How can computational modeling elucidate the mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., PARP-1 or HDACs). Focus on interactions between the chloroacetyl group and catalytic cysteine residues .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability (50 ns trajectories) and calculate binding free energies (MM-PBSA) .
  • Pharmacophore Mapping : Identify critical features (e.g., sulfonamide oxygen as hydrogen-bond acceptors) using Schrödinger Phase .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions : Lyophilized powder in amber vials at –20°C under argon to prevent moisture absorption and light-induced degradation .
  • Stability Monitoring : Periodic HPLC and LC-MS to detect hydrolysis products (e.g., free carboxylic acid from chloroacetyl group cleavage) .

Advanced: How can researchers address selectivity vs. toxicity in preclinical studies?

Methodological Answer:

  • Selectivity Profiling : Screen against panels of related enzymes (e.g., kinase or protease families) using selectivity assays (e.g., KinomeScan) .
  • Toxicity Assays :
    • hERG Inhibition : Patch-clamp electrophysiology to assess cardiac risk .
    • Hepatotoxicity : Primary hepatocyte viability assays (LDH release) .
  • Therapeutic Index : Calculate ratio of IC₅₀ (cancer cells) vs. CC₅₀ (normal cells, e.g., HEK293) .

Advanced: What strategies resolve low yields in the final coupling step?

Methodological Answer:

  • Reaction Optimization :
    • Activate the carboxylic acid pre-step using CDI (1,1'-carbonyldiimidazole) to improve coupling efficiency .
    • Switch to polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Byproduct Identification : LC-MS to detect side products (e.g., dimerization) and adjust stoichiometry .

Advanced: How can impurities from incomplete sulfonylation be identified and mitigated?

Methodological Answer:

  • Analytical Techniques :
    • LC-MS/MS : Identify sulfonic acid byproducts (e.g., [M–SO₂]+ fragments) .
    • ¹H NMR : Detect residual morpholine protons (δ ~2.4 ppm) indicating unreacted starting material .
  • Process Adjustments :
    • Increase sulfonyl chloride equivalents (1.5–2.0 eq) and reaction time (12–24 h) .
    • Add molecular sieves to absorb generated HCl and drive the reaction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide

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